2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921502-95-6
VCID: VC11954156
InChI: InChI=1S/C15H18N4O3S/c1-10-2-4-11(5-3-10)18-14(22)9-23-15-17-6-12(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.4 g/mol

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 921502-95-6

Cat. No.: VC11954156

Molecular Formula: C15H18N4O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 921502-95-6

Specification

CAS No. 921502-95-6
Molecular Formula C15H18N4O3S
Molecular Weight 334.4 g/mol
IUPAC Name 2-[5-(hydroxymethyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Standard InChI InChI=1S/C15H18N4O3S/c1-10-2-4-11(5-3-10)18-14(22)9-23-15-17-6-12(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
Standard InChI Key WEIDCRHRWDHBGL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO

Introduction

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. It features a unique combination of functional groups, including a sulfanyl group, which enhances its reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Synthesis Methods

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves several steps:

  • Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified.

  • Introduction of the Carbamoylmethyl Group: This involves reacting the imidazole derivative with a suitable carbamoylating agent.

  • Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.

  • Formation of the Sulfanyl Linkage: This is achieved by reacting the imidazole derivative with a thiol compound.

  • Introduction of the 4-Methylphenyl Acetamide Moiety: This final step involves the reaction of the intermediate compound with 4-methylphenyl acetic acid under suitable conditions.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activity, including anticancer and anti-inflammatory effects. The mechanism of action is believed to involve interactions with specific molecular targets, possibly inhibiting enzyme activity or forming hydrogen bonds with biological molecules, thereby enhancing binding affinity.

Biological ActivityDescription
Anticancer PropertiesShows efficacy against various cancer cell lines
Anti-inflammatory EffectsPotential use in treating inflammatory diseases

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